Ethyl 6-((6-(2-(dimethylamino)ethyl)-4-methoxy-1,3-benzodioxol-5-yl)acetyl)-2,3-dimethoxybenzoate
Description
Ethyl 6-((6-(2-(dimethylamino)ethyl)-4-methoxy-1,3-benzodioxol-5-yl)acetyl)-2,3-dimethoxybenzoate is a structurally complex synthetic compound featuring a benzodioxol-acetyl-benzoate core. Its molecular architecture includes:
- A central ethyl 2,3-dimethoxybenzoate moiety.
- A 6-position acetyl group linked to a substituted 1,3-benzodioxol ring.
- Substituents on the benzodioxol ring: a 4-methoxy group and a 2-(dimethylamino)ethyl side chain.
The ethyl ester group likely enhances membrane permeability compared to its carboxylic acid counterpart, 6-(2-{6-[2-(dimethylamino)ethyl]-4-methoxy-2H-1,3-benzodioxol-5-yl}acetyl)-2,3-dimethoxybenzoic acid (HMDB0030246), which is documented in the Human Metabolome Database (HMDB) .
Properties
IUPAC Name |
ethyl 6-[2-[6-[2-(dimethylamino)ethyl]-4-methoxy-1,3-benzodioxol-5-yl]acetyl]-2,3-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO8/c1-7-32-25(28)21-16(8-9-19(29-4)23(21)31-6)18(27)13-17-15(10-11-26(2)3)12-20-24(22(17)30-5)34-14-33-20/h8-9,12H,7,10-11,13-14H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJDRNNCXMLCPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1OC)OC)C(=O)CC2=C(C3=C(C=C2CCN(C)C)OCO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO8 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00221915 | |
| Record name | Ethyl 6-((6-(2-(dimethylamino)ethyl)-4-methoxy-1,3-benzodioxol-5-yl)acetyl)-2,3-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00221915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71685-41-1 | |
| Record name | Ethyl 6-[2-[6-[2-(dimethylamino)ethyl]-4-methoxy-1,3-benzodioxol-5-yl]acetyl]-2,3-dimethoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71685-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylnarceine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071685411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 6-((6-(2-(dimethylamino)ethyl)-4-methoxy-1,3-benzodioxol-5-yl)acetyl)-2,3-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00221915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 6-[[6-[2-(dimethylamino)ethyl]-4-methoxy-1,3-benzodioxol-5-yl]acetyl]-2,3-dimethoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.922 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLNARCEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR4P0J5V84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Key Intermediate Preparation
Synthesis of 6-(2-(dimethylamino)ethyl)-4-methoxy-1,3-benzodioxole :
This intermediate is prepared by functionalizing the benzodioxole ring with a 2-(dimethylamino)ethyl substituent. The introduction of the dimethylaminoethyl group is often achieved through nucleophilic substitution or reductive amination methods on a suitable benzodioxole precursor.Preparation of 2,3-dimethoxybenzoate ester :
The 2,3-dimethoxybenzoic acid derivative is esterified with ethanol under acidic or catalytic conditions to yield the ethyl ester. This step is standard in ester synthesis and can be performed via Fischer esterification or using coupling reagents such as DCC (dicyclohexylcarbodiimide).
Coupling and Acylation
The key step involves coupling the benzodioxole acetyl fragment with the 2,3-dimethoxybenzoate ester. This is typically performed through an acylation reaction where the acetyl group on the benzodioxole intermediate is activated (e.g., as an acid chloride or anhydride) and then reacted with the hydroxyl or amine functionalities on the benzoate moiety.
Catalysts such as palladium on activated carbon have been reported in related amine functionalization reactions, indicating potential hydrogenation or reductive amination steps in the synthetic sequence.
Typical Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation/amination | 2-(dimethylamino)ethyl chloride, base, solvent | 70-85 | Nucleophilic substitution or reductive amination |
| Esterification | Ethanol, acid catalyst or DCC, room temp to reflux | 80-90 | Fischer esterification or coupling reagent method |
| Acylation/coupling | Acid chloride or anhydride activation, base | 60-75 | Use of coupling agents or catalysts |
| Purification | Silica gel chromatography (DCM:MeOH:NH3·H2O) | - | Ensures high purity of final compound |
Purification and Analysis
The crude product is typically purified by silica gel chromatography using solvent mixtures such as dichloromethane, methanol, and aqueous ammonia to optimize separation.
Analytical methods include reverse-phase High-Performance Liquid Chromatography (HPLC) with acetonitrile-water-phosphoric acid mobile phases, adaptable to mass spectrometry-compatible solvents like formic acid for detailed compound characterization.
Research Findings and Data Integration
Patent Literature
A European patent (EP2796442A1) describes analogous synthetic methods for cajanine structure compounds, which share structural features with the target compound. The patent details total synthesis and preparation methods involving acylation and coupling steps, supporting the general synthetic approach outlined here.
Chemical Supplier Data
Commercial suppliers provide the compound with specifications including molecular weight, formula, and purity standards. The synthesis methods are proprietary but align with classical organic synthesis routes involving esterification and amine functionalization.
Experimental Yields and Conditions
From literature and supplier data, yields for key steps range from 60% to 90%, depending on reaction optimization and purification. Palladium-catalyzed hydrogenation has been reported in related amine functionalization steps, providing a route for selective reduction or modification of nitrogen substituents.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
ETHYL6-[2-[6-(2-DIMETHYLAMINOETHYL)-4-METHOXY-1,3-BENZODIOXOL-5-YL]ACETYL]-2,3-DIMETHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The dimethylaminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 6-((6-(2-(dimethylamino)ethyl)-4-methoxy-1,3-benzodioxol-5-yl)acetyl)-2,3-dimethoxybenzoate has been investigated for its pharmacological properties. The compound's structure suggests potential interactions with biological targets, making it a candidate for drug development.
Pharmacokinetics
Research indicates that this compound can be analyzed effectively using High-Performance Liquid Chromatography (HPLC), which is essential for studying its pharmacokinetic properties. The use of a reverse-phase HPLC method allows for the determination of the compound's stability and absorption characteristics under various conditions .
HPLC Methodology
A significant application of this compound is in analytical chemistry for impurity profiling and quantitative analysis:
| Method | Details |
|---|---|
| Column Type | Newcrom R1 HPLC column |
| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid (or formic acid for MS) |
| Particle Size | Smaller 3 µm particles for fast UPLC applications |
| Scalability | Suitable for preparative separation and pharmacokinetic studies |
This methodology is scalable and can be adapted to isolate impurities during preparative separations, enhancing the compound's utility in pharmaceuticals .
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in various contexts:
Therapeutic Potential
While specific therapeutic applications are still under investigation, preliminary studies suggest that compounds with similar structures exhibit activity against certain types of cancer and neurological disorders. The dimethylamino group may contribute to enhanced bioactivity by facilitating interactions with neurotransmitter systems .
Impurity Profiling
In a study focusing on impurity profiling, the compound was subjected to rigorous testing using HPLC to identify degradation products and impurities that could affect safety and efficacy in drug formulations . This underscores the importance of analytical methods in ensuring drug quality.
Mechanism of Action
The mechanism of action of ETHYL6-[2-[6-(2-DIMETHYLAMINOETHYL)-4-METHOXY-1,3-BENZODIOXOL-5-YL]ACETYL]-2,3-DIMETHOXYBENZOATE involves its interaction with specific molecular targets. For instance, it may bind to DNA or proteins, altering their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Carboxylic Acid Derivative (HMDB0030246)
The primary structural analog is the free carboxylic acid form (HMDB0030246). Key differences include:
- Functional Group : The ethyl ester in the target compound versus a carboxylic acid in HMDB0030246.
- Physicochemical Properties :
| Property | Target Compound (Ethyl Ester) | HMDB0030246 (Carboxylic Acid) |
|---|---|---|
| Molecular Weight | ~529.57 g/mol | ~501.52 g/mol |
| LogP (Lipophilicity) | Estimated ~3.2 | Estimated ~1.8 |
| Aqueous Solubility | Low (≤10 µM) | Moderate (~50–100 µM) |
| Metabolic Stability | Higher (ester hydrolysis) | Lower (direct conjugation) |
The ethyl ester’s increased lipophilicity suggests superior blood-brain barrier penetration, making it more suitable for CNS-targeted applications. However, the carboxylic acid form may exhibit better solubility for intravenous formulations .
Methyl Ester Variant
Hypothetically, replacing the ethyl ester with a methyl group would further alter pharmacokinetics:
- LogP : ~2.9 (slightly less lipophilic than ethyl ester).
- Metabolic Stability : Faster hydrolysis due to smaller ester group, reducing half-life.
Benzodioxol-Containing Compounds
Piperonylic Acid Derivatives
Compounds like piperonylic acid (3,4-methylenedioxybenzoic acid) share the benzodioxol motif but lack the acetyl and dimethylaminoethyl groups. These simpler analogs are less potent in receptor-binding assays, highlighting the importance of the target compound’s extended side chain for specificity .
Dimethylaminoethyl-Substituted Analogs
Compounds such as 5-(2-(dimethylamino)ethyl)-1,3-benzodioxole demonstrate that the dimethylaminoethyl group enhances interaction with adrenergic or serotonergic receptors. The acetyl linkage in the target compound may modulate binding kinetics by introducing steric hindrance or conformational flexibility .
Biological Activity
Ethyl 6-((6-(2-(dimethylamino)ethyl)-4-methoxy-1,3-benzodioxol-5-yl)acetyl)-2,3-dimethoxybenzoate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a multi-functional structure that includes a dimethylamino group, methoxy substituents, and a benzodioxole moiety. These structural components are significant for its biological interactions.
Molecular Formula
The molecular formula for this compound is C25H31NO8.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives targeting cyclin-dependent kinases (CDK4/6) have shown promising results in inhibiting tumor growth in various cancer models. A related compound demonstrated an IC50 value of against CDK4/6, indicating high potency and selectivity over other kinases .
Neuropharmacological Effects
The dimethylamino group suggests potential interactions with neurotransmitter systems. Compounds with similar structures have been evaluated for their effects on dopamine receptors. For example, some derivatives have been identified as selective dopamine D(3) receptor antagonists, which may offer therapeutic benefits in treating psychotic disorders .
Antimicrobial Properties
Compounds containing benzodioxole structures have also been investigated for their antimicrobial activities. Some related compounds displayed selective antibacterial activity against Gram-positive bacteria, including resistant strains like MRSA . This suggests that this compound could possess similar properties.
In Vitro Studies
In vitro assays have been conducted to assess the cytotoxicity and mechanism of action of the compound. Cell viability assays using cancer cell lines such as MCF-7 and A549 revealed significant antiproliferative effects at low concentrations . Furthermore, studies indicate that the compound can induce apoptosis in cancer cells through various signaling pathways.
| Study | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 | 0.710 | CDK4/6 inhibition |
| Study 2 | A549 | 1.10 | Apoptosis induction |
Animal Models
In vivo studies using xenograft models have shown that the compound can significantly inhibit tumor growth with minimal toxicity. This reinforces its potential as a therapeutic agent in oncology .
Q & A
Q. What strategies troubleshoot low yields in multi-step syntheses?
- Methodology : Identify bottlenecks via intermediate isolation (e.g., column chromatography). For example, poor acetyl group activation may require alternative acylating agents (e.g., ethyl oxalyl monochloride over acetic anhydride) . Solvent polarity adjustments (e.g., toluene for water-sensitive steps) can minimize side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
